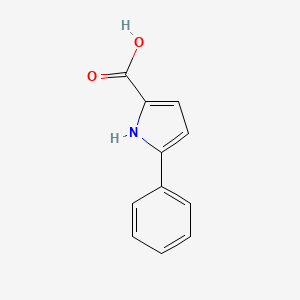

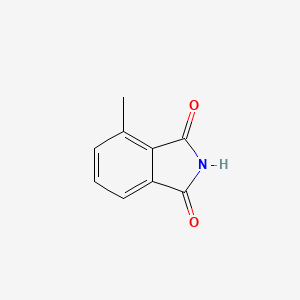

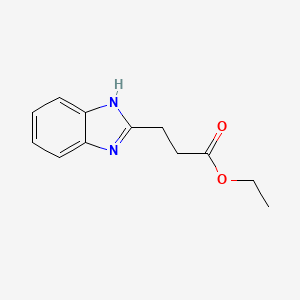

2-Ethyl-2'-iodobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-2'-iodobenzophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and reactions that could be relevant to understanding the chemistry of 2-Ethyl-2'-iodobenzophenone. For instance, 2-iodoxybenzoic acid (IBX) and its derivatives are mentioned as catalysts for the oxidation of alcohols to various carbonyl compounds . This suggests that iodine-containing benzophenones may be involved in similar oxidation reactions or could be synthesized through related pathways.

Synthesis Analysis

The synthesis of 2-Ethyl-2'-iodobenzophenone is not explicitly described in the papers. However, the synthesis of related compounds, such as 2-vinylbenzoxazole, is achieved by condensation reactions involving 2-aminophenol . This indicates that similar condensation methods might be applicable for synthesizing 2-Ethyl-2'-iodobenzophenone, possibly starting from an ethyl-substituted phenol and an iodo-substituted benzoyl chloride.

Molecular Structure Analysis

While the molecular structure of 2-Ethyl-2'-iodobenzophenone is not analyzed in the papers, the structure of related compounds like 2-iodoxybenzoic acid is discussed. The presence of the iodine atom in these compounds is significant as it imparts unique reactivity due to its ability to form hypervalent bonds, as seen in the case of 2-iodoxybenzenesulfonic acid (IBS) . The ethyl group in 2-Ethyl-2'-iodobenzophenone would likely influence its electronic properties and could affect its reactivity in a similar manner.

Chemical Reactions Analysis

The papers provide insights into the chemical reactivity of iodine-containing compounds. For example, 2-iodoxybenzoic acid is used for the aromatization of tetrahydro-β-carbolines, indicating its potential as an oxidizing agent . This suggests that 2-Ethyl-2'-iodobenzophenone might also participate in oxidation reactions or serve as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-2'-iodobenzophenone are not directly reported in the papers. However, the properties of similar iodine-containing compounds, such as their solubility in organic solvents and reactivity towards nucleophiles, can provide indirect information . The presence of the ethyl group would likely affect the compound's hydrophobicity and possibly its boiling and melting points.

科学的研究の応用

Synthesis and Cyclization Reactions

2-Ethyl-2'-iodobenzophenone serves as a precursor in Cu(I)-catalyzed intramolecular cyclizations under thermal and microwave conditions. This process offers a reliable alternative for synthesizing fluorene analogues, demonstrating high yields and short reaction times, marking its significance in organic synthesis and chemical transformations (Haggam, 2013).

Carboxylation of Hydroxyarenes

In the development of environmentally friendly chemical processes, 2-Ethyl-2'-iodobenzophenone has potential applications in the carboxylation of hydroxyarenes using metal alkyl carbonates. This method facilitates the synthesis of hydroxybenzoic and hydroxynaphthoic acids, underpinning the production of pharmaceuticals with antiseptic, antituberculous, and bactericide activities (Suerbaev et al., 2015).

Antioxidant and Antimicrobial Studies

Research into the antioxidant and antimicrobial properties of various compounds has highlighted the relevance of derivatives and related chemical structures to 2-Ethyl-2'-iodobenzophenone. Studies on lignan conjugates derived from similar chemical reactions have shown significant antioxidant and antimicrobial activities, suggesting a broader chemical research application in developing pharmaceutical agents with these properties (Raghavendra et al., 2016).

特性

IUPAC Name |

(2-ethylphenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYCJTILUZCUQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。